AMG9810

Beschreibung

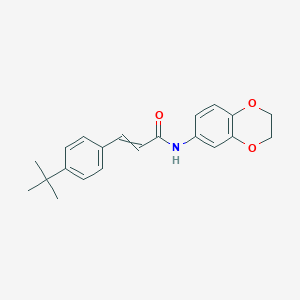

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-21(2,3)16-7-4-15(5-8-16)6-11-20(23)22-17-9-10-18-19(14-17)25-13-12-24-18/h4-11,14H,12-13H2,1-3H3,(H,22,23)/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTFUVZVLYUPRG-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545395-94-6 |

Source

|

| Record name | AMG-9810 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0545395946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2E-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMG-9810 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182HIJ2D7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMG9810 on Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG9810 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] TRPV1 is a key integrator of noxious stimuli, being activated by capsaicin (B1668287) (the pungent component of chili peppers), noxious heat (>43°C), protons (acidic pH), and various endogenous inflammatory mediators.[3][4][5] Its activation leads to the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and the initiation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain.[6] This technical guide provides a comprehensive overview of the mechanism of action of this compound on sensory neurons, detailing its pharmacological properties, effects on neuronal signaling, and in vivo efficacy.

Core Mechanism of Action: Competitive Antagonism of TRPV1

This compound exerts its effects by directly competing with TRPV1 agonists for the same binding site on the receptor.[1][2] This competitive antagonism prevents the conformational changes in the TRPV1 channel that are necessary for its opening and subsequent cation influx. A key characteristic of this compound is its ability to block all known modes of TRPV1 activation, including those induced by capsaicin, heat, protons, and endogenous ligands such as anandamide (B1667382) and N-arachidonyl dopamine.[2][7] This broad-spectrum antagonism makes it a powerful tool for studying TRPV1 function and a potential therapeutic agent for a variety of pain states.

Quantitative Data: Potency and Selectivity

The potency of this compound has been quantified through various in vitro assays, with IC50 values demonstrating its high affinity for the TRPV1 receptor. The following table summarizes the key quantitative data for this compound.

| Parameter | Species | Activator | IC50 Value (nM) | Reference |

| TRPV1 Antagonism | Human | Capsaicin | 24.5 ± 15.7 | [2] |

| Rat | Capsaicin | 85.6 ± 39.4 | [2] | |

| Human | Protons (pH 5) | 92.7 ± 72.8 | [2] | |

| Rat | Protons (pH 5) | 294 ± 192 | [2] | |

| Human | Heat | 15.8 ± 10.8 | [2] | |

| Rat | Heat | 21 ± 17 | [2] |

Table 1: In vitro potency of this compound against various activators of human and rat TRPV1 receptors.

Importantly, screening of this compound against a panel of other G protein-coupled receptors and ion channels has demonstrated its high selectivity for the TRPV1 receptor.[2]

Effects on Sensory Neuron Function

The antagonism of TRPV1 by this compound translates into significant effects on the function of sensory neurons, particularly nociceptors, which are responsible for detecting and transmitting pain signals.

Inhibition of Depolarization and Action Potential Firing

By blocking the influx of cations through the TRPV1 channel, this compound prevents the depolarization of the sensory neuron membrane that is the initial step in signal transduction. Studies have shown that this compound effectively blocks capsaicin-evoked depolarization in cultured rat dorsal root ganglion (DRG) neurons.[2] This prevention of depolarization directly inhibits the generation of action potentials, thereby blocking the transmission of pain signals from the periphery to the central nervous system.

Inhibition of Calcitonin Gene-Related Peptide (CGRP) Release

Activation of TRPV1 on the central and peripheral terminals of sensory neurons triggers the release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator and a key mediator of neurogenic inflammation. This compound has been shown to block capsaicin-evoked CGRP release from cultured rat DRG neurons, indicating its ability to modulate this important downstream consequence of TRPV1 activation.[2]

In Vivo Efficacy in Pain Models

The molecular and cellular effects of this compound translate to significant analgesic properties in preclinical models of pain.

Capsaicin-Induced Nocifensive Behaviors

A common in vivo assay to assess TRPV1 antagonism is the capsaicin-induced eye-wiping test. In this model, application of capsaicin to the eye of a rodent elicits a robust wiping response with the ipsilateral forepaw. This compound has been shown to dose-dependently prevent this capsaicin-induced eye-wiping behavior in rats, providing in vivo evidence of its TRPV1 antagonist activity.[2]

Inflammatory Pain

In models of inflammatory pain, such as the complete Freund's adjuvant (CFA)-induced model, tissue injury and inflammation lead to the sensitization of nociceptors, resulting in thermal and mechanical hyperalgesia (an exaggerated response to painful stimuli). This compound has demonstrated significant antihyperalgesic effects in these models, effectively reversing both thermal and mechanical hyperalgesia in rats with CFA-induced inflammation.[2] This suggests that TRPV1 plays a crucial role in the maintenance of inflammatory pain states and that its blockade by this compound can alleviate this type of pain.

Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway in Sensory Neurons

The following diagram illustrates the canonical signaling pathway of TRPV1 activation in a sensory neuron and the point of intervention for this compound.

Figure 1. Simplified signaling pathway of TRPV1 activation and its inhibition by this compound.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

The following diagram outlines the typical workflow for assessing the effect of this compound on sensory neuron excitability using whole-cell patch-clamp recording.

Figure 2. Workflow for whole-cell patch-clamp experiments to study this compound effects.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording in DRG Neurons

-

Cell Preparation:

-

Dorsal root ganglia (DRG) are dissected from rats and collected in ice-cold, oxygenated Hank's Balanced Salt Solution (HBSS).

-

The ganglia are enzymatically digested using a combination of collagenase and dispase to dissociate the neurons.

-

The dissociated neurons are plated on poly-D-lysine/laminin-coated glass coverslips and cultured in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

-

-

Recording:

-

Coverslips with adherent neurons are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

-

Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, and 2 ATP (pH 7.3).

-

Whole-cell recordings are made from small-diameter (<30 µm) DRG neurons, which are likely to be nociceptors.

-

Cells are voltage-clamped at -60 mV. After establishing a stable baseline, a TRPV1 agonist (e.g., 1 µM capsaicin) is applied to elicit an inward current.

-

To test the effect of this compound, the cells are pre-incubated with the desired concentration of this compound before co-application with the agonist. The reduction in the agonist-evoked current is then measured.

-

Calcium Imaging in DRG Neurons

-

Cell Preparation:

-

DRG neurons are isolated and cultured as described for patch-clamp recordings.

-

Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at 37°C.

-

-

Imaging:

-

The coverslip is placed in a recording chamber and perfused with the external solution.

-

Neurons are excited at 340 nm and 380 nm, and the emitted fluorescence is captured at 510 nm using a CCD camera. The ratio of the fluorescence intensities (F340/F380) is used as a measure of intracellular calcium concentration ([Ca2+]i).

-

A baseline [Ca2+]i is established before the application of a TRPV1 agonist.

-

The increase in the F340/F380 ratio upon agonist application reflects the influx of calcium.

-

The effect of this compound is assessed by pre-incubating the neurons with the antagonist before agonist application and measuring the change in the calcium response.

-

CGRP Release Assay from DRG Neurons

-

Cell Preparation:

-

DRG neurons are cultured in multi-well plates.

-

The culture medium is replaced with a release buffer (e.g., HBSS) and the cells are allowed to equilibrate.

-

-

Assay:

-

A baseline CGRP release is determined by collecting the buffer after a defined incubation period.

-

The cells are then stimulated with a TRPV1 agonist (e.g., capsaicin) in fresh release buffer.

-

To test the effect of this compound, cells are pre-treated with the antagonist before the addition of the agonist.

-

The collected buffer samples are then analyzed for CGRP content using a commercially available enzyme immunoassay (EIA) kit.

-

Capsaicin-Induced Eye-Wiping Test in Rats

-

Procedure:

-

Rats are habituated to the testing environment.

-

A small volume (e.g., 5 µL) of a dilute capsaicin solution (e.g., 0.01-0.1%) is instilled into one eye of the rat.

-

The number of ipsilateral forepaw wipes directed at the eye is counted for a set period (e.g., 1-5 minutes) immediately following capsaicin application.[8]

-

To test the efficacy of this compound, the compound is administered (e.g., orally or intraperitoneally) at a specified time before the capsaicin challenge. A reduction in the number of eye wipes compared to vehicle-treated animals indicates an antagonist effect.

-

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

-

Induction of Inflammation:

-

A single intraplantar injection of CFA (an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil) is administered into the hind paw of a rat.[1][7]

-

This induces a localized and persistent inflammation, characterized by edema, erythema, and hyperalgesia, which develops over 24-48 hours.[1]

-

-

Assessment of Hyperalgesia:

-

Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source (e.g., Hargreaves apparatus) is measured. A decrease in withdrawal latency in the inflamed paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.[1]

-

Mechanical Hyperalgesia: The paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is determined. A decrease in the force required to elicit a withdrawal response indicates mechanical hyperalgesia.

-

-

Drug Testing:

-

This compound is administered to the animals after the development of inflammation.

-

The thermal and mechanical withdrawal thresholds are then re-assessed at various time points after drug administration to determine its antihyperalgesic effect. An increase in withdrawal latency or threshold towards baseline levels indicates efficacy.

-

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the TRPV1 receptor. Its mechanism of action on sensory neurons involves the direct blockade of the TRPV1 channel, leading to the inhibition of cation influx, membrane depolarization, and the release of pro-inflammatory neuropeptides. These cellular effects translate into robust analgesic and antihyperalgesic efficacy in preclinical models of pain. The detailed understanding of its mechanism of action and the availability of established experimental protocols make this compound an invaluable tool for research into the role of TRPV1 in sensory neuron function and a promising lead compound for the development of novel pain therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. TRPV1 and TRPM8 Channels and Nocifensive Behavior in a Rat Model for Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Capsaicin-responsive corneal afferents do not contain TRPV1 at their central terminals in trigeminal nucleus caudalis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CGRP and the Calcitonin Receptor are Co-Expressed in Mouse, Rat and Human Trigeminal Ganglia Neurons [frontiersin.org]

- 6. chondrex.com [chondrex.com]

- 7. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

The Binding Site of AMG9810 on the TRPV1 Receptor: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the binding site of AMG9810, a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Drawing upon computational modeling, mutagenesis studies, and the established architecture of the vanilloid binding pocket, this document offers an in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a cinnamide derivative, is a valuable tool for studying the physiological and pathological roles of the TRPV1 receptor, a key player in pain and inflammation pathways. As a competitive antagonist, this compound directly vies with agonists like capsaicin (B1668287) for binding to the receptor, thereby preventing its activation. While a definitive co-crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with TRPV1 is not yet publicly available, a substantial body of evidence from computational docking and extensive mutagenesis studies on the vanilloid binding pocket provides a detailed putative binding model. This guide synthesizes this information to delineate the likely interaction points of this compound within the TRPV1 transmembrane domain.

The Vanilloid Binding Pocket of TRPV1

The binding site for vanilloid compounds, including agonists like capsaicin and antagonists like capsazepine (B1668289) and this compound, is a well-characterized pocket located within the transmembrane domains (TM) of the TRPV1 channel. This pocket is formed by residues from the S3 and S4 helices of one TRPV1 subunit and the S5-S6 linker of an adjacent subunit, highlighting the inter-subunit nature of ligand binding.

Key amino acid residues, identified through extensive site-directed mutagenesis and corroborated by cryo-EM structures of TRPV1 with other ligands, are critical for the binding and action of vanilloids. These include:

-

Tyrosine 511 (Y511) and Serine 512 (S512) in the S3 helix.

-

Threonine 550 (T550) in the S4 helix.

-

Arginine 557 (R557) and Glutamic acid 570 (E570) in the S4-S5 linker.

These residues form a network of polar and hydrophobic interactions that stabilize the ligand within the binding pocket and are crucial for transducing the binding event into either channel opening (agonism) or stabilization of the closed state (antagonism)[1].

Putative Binding Mode of this compound

Computational docking studies have provided valuable insights into the likely orientation and interactions of this compound within the TRPV1 vanilloid binding pocket[2]. As a cinnamide-based antagonist, this compound shares pharmacophoric features with other known TRPV1 ligands, allowing for a reasoned hypothesis of its binding mode[1].

The proposed binding orientation places the distinct chemical moieties of this compound in positions to interact with key residues of the vanilloid pocket:

-

The (E)-3-(4-t-butylphenyl) group is predicted to orient towards a hydrophobic region within the pocket.

-

The acrylamide linker is positioned to form hydrogen bonds with residues such as T550.

-

The N-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl) moiety likely interacts with Y511 and R557, potentially forming hydrogen bonds and cation-π interactions, respectively. This interaction with R557 is thought to be a key determinant of antagonism, stabilizing the closed state of the channel[1].

The following diagram illustrates the putative signaling pathway affected by this compound binding.

Quantitative Data Summary

This compound is a potent antagonist of TRPV1, effectively blocking its activation by various stimuli. The following table summarizes key quantitative data from in vitro studies.

| Parameter | Species | Value | Method | Reference |

| IC50 (Capsaicin activation) | Human | 24.5 ± 15.7 nM | Not Specified | --INVALID-LINK-- |

| Rat | 85.6 ± 39.4 nM | Not Specified | --INVALID-LINK-- | |

| IC50 (Proton activation) | Human | 92.7 ± 72.8 nM | Not Specified | --INVALID-LINK-- |

| Rat | 294 ± 192 nM | Not Specified | --INVALID-LINK-- | |

| IC50 (Heat activation) | Human | 15.8 ± 10.8 nM | Not Specified | --INVALID-LINK-- |

| Rat | 21 ± 17 nM | Not Specified | --INVALID-LINK-- |

Experimental Protocols

The identification and characterization of the this compound binding site rely on a combination of molecular biology and functional assays. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of TRPV1

This protocol outlines the generation of TRPV1 channels with specific amino acid substitutions to probe the involvement of individual residues in this compound binding.

Materials:

-

Wild-type TRPV1 expression vector (e.g., in pcDNA3)

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

Custom mutagenic primers (forward and reverse)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

Plasmid purification kit

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: Set up a PCR reaction with the wild-type TRPV1 plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. A typical thermal cycling program is:

-

Initial denaturation: 95°C for 1 minute

-

18 cycles of:

-

Denaturation: 95°C for 50 seconds

-

Annealing: 60°C for 50 seconds

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 7 minutes

-

-

Parental DNA Digestion: Add DpnI to the PCR product to digest the methylated, non-mutated parental plasmid DNA. Incubate at 37°C for 1-2 hours.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plasmid Purification and Sequencing: Select colonies, grow overnight cultures, and purify the plasmid DNA. Sequence the entire TRPV1 coding region to confirm the desired mutation and the absence of unintended mutations.

Calcium Imaging Assay for TRPV1 Antagonist Activity

This protocol describes a cell-based functional assay to quantify the inhibitory effect of this compound on agonist-induced TRPV1 activation by measuring changes in intracellular calcium.

Materials:

-

HEK293 cells transiently or stably expressing the TRPV1 construct (wild-type or mutant)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

TRPV1 agonist (e.g., capsaicin)

-

This compound

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Plating: Plate TRPV1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells, wash with HBSS, and add the loading buffer. Incubate at 37°C for 30-60 minutes in the dark.

-

Compound Incubation: Wash the cells with HBSS to remove excess dye. Add HBSS containing various concentrations of this compound or vehicle control to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Add the TRPV1 agonist (e.g., capsaicin at an EC80 concentration) to all wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the response as a percentage of the control (agonist alone) against the concentration of this compound to determine the IC50 value.

The following flowchart illustrates a typical experimental workflow for identifying the binding site of a TRPV1 antagonist.

Conclusion

While the precise atomic interactions of this compound with the TRPV1 receptor await elucidation by high-resolution structural methods, a robust model of its binding site has been constructed through the convergence of computational, mutagenic, and pharmacological data. This compound is understood to competitively occupy the canonical vanilloid binding pocket, with its cinnamide scaffold making key interactions with residues in the S3, S4, and S4-S5 linker regions. This understanding is critical for the rational design of next-generation TRPV1 antagonists with improved therapeutic profiles. The experimental protocols detailed herein provide a framework for further investigation into the molecular determinants of TRPV1 antagonism.

References

- 1. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insight into Tetrameric hTRPV1 from Homology Modeling, Molecular Docking, Molecular Dynamics Simulation, Virtual Screening, and Bioassay Validations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Synthesis of N-Aryl Cinnamides as Potent TRPV1 Antagonists: A Technical Guide to AMG9810

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands.[1] Its activation on sensory neurons is a key event in the generation of pain and neurogenic inflammation.[2] Consequently, the development of potent and selective TRPV1 antagonists has been a significant focus of research for the discovery of novel analgesic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a prominent class of TRPV1 antagonists: the N-aryl cinnamides, with a specific focus on the well-characterized compound AMG9810.

Discovery of N-Aryl Cinnamides and this compound

The journey to identify potent TRPV1 antagonists led to the exploration of various chemical scaffolds. Through screening efforts, the N-aryl cinnamides emerged as a promising class of compounds. A key publication by Doherty et al. in the Journal of Medicinal Chemistry (2005) detailed the structure-activity relationship (SAR) of this series, leading to the discovery of (E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)acrylamide, later known as this compound.[3][5] This compound was identified as a potent, competitive, and selective antagonist of the TRPV1 receptor.[6]

Synthesis of this compound

The synthesis of this compound and related N-aryl cinnamides is typically achieved through an amide coupling reaction between a substituted cinnamoyl chloride and a corresponding aniline (B41778) derivative. The general synthetic scheme is outlined below.

General Synthesis Scheme

The synthesis can be conceptually broken down into two main stages: the preparation of the activated carboxylic acid (cinnamoyl chloride) and the subsequent amide bond formation.

Diagram: General Synthesis of N-Aryl Cinnamides

Caption: General two-step synthesis of N-aryl cinnamides.

Experimental Protocols

Synthesis of (E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)acrylamide (this compound)

Materials:

-

4-tert-butylcinnamic acid

-

Oxalyl chloride or thionyl chloride

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Triethylamine (B128534) (TEA) or other non-nucleophilic base

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of 4-tert-butylcinnamoyl chloride:

-

To a solution of 4-tert-butylcinnamic acid in anhydrous dichloromethane, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride or thionyl chloride (typically 1.1-1.5 equivalents) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 4-tert-butylcinnamoyl chloride, which is often used in the next step without further purification.

-

-

Amide coupling:

-

Dissolve 6-amino-2,3-dihydrobenzo[b][3][4]dioxine in anhydrous dichloromethane.

-

Add triethylamine (1.1-1.5 equivalents) to the solution.

-

Cool the solution to 0 °C and slowly add a solution of the crude 4-tert-butylcinnamoyl chloride in anhydrous dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Purification:

-

The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure (E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)acrylamide (this compound). Recrystallization from a suitable solvent system can also be employed for further purification.

-

Biological Evaluation: 45Ca2+ Uptake Assay

This assay measures the influx of radioactive calcium into cells expressing the TRPV1 receptor upon activation, and the ability of an antagonist to inhibit this influx.

Materials:

-

HEK-293 or CHO cells stably expressing human or rat TRPV1

-

Cell culture medium and reagents

-

45CaCl2

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

TRPV1 agonist (e.g., capsaicin, low pH buffer, or heat)

-

Test compound (this compound)

-

Scintillation counter and vials

Procedure:

-

Cell Plating: Plate TRPV1-expressing cells in 96-well plates and grow to confluence.

-

Compound Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation: Add the TRPV1 agonist (e.g., capsaicin) along with 45CaCl2 to the wells and incubate for a short period (e.g., 2-5 minutes). For heat activation, the plate is incubated at the desired temperature (e.g., 45°C). For proton activation, an acidic buffer is used.

-

Termination and Lysis: Terminate the assay by rapidly washing the cells with ice-cold wash buffer (e.g., PBS with EDTA) to remove extracellular 45Ca2+.

-

Measurement: Lyse the cells and measure the intracellular 45Ca2+ by liquid scintillation counting.

-

Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of agonist-induced 45Ca2+ uptake against the concentration of this compound.

Biological Evaluation: Calcitonin Gene-Related Peptide (CGRP) Release Assay

This assay measures the release of the neuropeptide CGRP from primary sensory neurons upon TRPV1 activation.

Materials:

-

Dorsal root ganglion (DRG) neurons isolated from rodents

-

Neuron culture medium and supplements

-

Release buffer (e.g., HEPES-buffered saline)

-

TRPV1 agonist (e.g., capsaicin)

-

Test compound (this compound)

-

CGRP enzyme immunoassay (EIA) kit

Procedure:

-

DRG Neuron Culture: Isolate and culture DRG neurons in multi-well plates.

-

Compound Pre-incubation: Wash the neurons with release buffer. Pre-incubate the neurons with various concentrations of this compound or vehicle for a defined period.

-

Stimulation: Add the TRPV1 agonist (e.g., capsaicin) to the wells and incubate for a short period (e.g., 5-10 minutes) to induce CGRP release.

-

Supernatant Collection: Collect the supernatant from each well.

-

CGRP Measurement: Quantify the amount of CGRP in the supernatant using a commercially available CGRP EIA kit according to the manufacturer's instructions.

-

Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of agonist-induced CGRP release against the concentration of this compound.

Quantitative Data Summary

The biological activity of this compound has been extensively characterized. The following tables summarize the key quantitative data for its inhibitory activity against TRPV1.

Table 1: In Vitro Inhibitory Activity of this compound against Human TRPV1

| Activation Stimulus | IC50 (nM) | Reference |

| Capsaicin | 24.5 ± 15.7 | [7][8] |

| Protons (pH 5) | 92.7 ± 72.8 | [7][8] |

| Heat (45°C) | 15.8 ± 10.8 | [7][8] |

Table 2: In Vitro Inhibitory Activity of this compound against Rat TRPV1

| Activation Stimulus | IC50 (nM) | Reference |

| Capsaicin | 85.6 ± 39.4 | [7][8] |

| Protons (pH 5) | 294 ± 192 | [7][8] |

| Heat (45°C) | 21 ± 17 | [7][8] |

Signaling Pathway

TRPV1 is a non-selective cation channel. Its activation leads to the influx of Ca2+ and Na+, which depolarizes the neuron and initiates an action potential. The influx of Ca2+ also triggers downstream signaling cascades, including the release of pro-inflammatory neuropeptides like CGRP and Substance P. This compound acts as a competitive antagonist, binding to the receptor and preventing the conformational changes necessary for channel opening, thereby blocking these downstream events.

Diagram: TRPV1 Signaling Pathway and Inhibition by this compound

Caption: TRPV1 activation and downstream signaling with inhibition by this compound.

Conclusion

The N-aryl cinnamides, exemplified by this compound, represent a significant advancement in the development of TRPV1 antagonists. Their discovery has been guided by systematic structure-activity relationship studies, and their synthesis is achievable through standard organic chemistry methodologies. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of pain, inflammation, and drug discovery. The continued investigation of compounds like this compound and the signaling pathways they modulate will undoubtedly contribute to the development of novel therapeutics for a range of sensory-related disorders.

References

- 1. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]

- 2. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]

- 3. Discovery of potent, orally available vanilloid receptor-1 antagonists. Structure-activity relationship of N-aryl cinnamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

AMG9810: A Selective TRPV1 Competitive Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons, and endovanilloids. Its role in pain signaling pathways has positioned it as a significant target for the development of novel analgesics. AMG9810, (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acrylamide, has emerged as a potent and selective competitive antagonist of the TRPV1 receptor. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

The transient receptor potential vanilloid 1 (TRPV1) is a crucial molecular sensor involved in the detection of a variety of noxious stimuli.[3] Activation of TRPV1 on primary sensory neurons leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals.[4] Consequently, antagonism of TRPV1 presents a promising therapeutic strategy for the management of pain. This compound is a cinnamide derivative that has been identified as a selective and competitive antagonist of TRPV1, demonstrating efficacy in various preclinical models of pain.[2] This document outlines the core technical details of this compound, including its pharmacological data, the experimental protocols for its evaluation, and the signaling pathways it modulates.

Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor.[2] This means it binds to the same site as agonists like capsaicin (B1668287), thereby preventing receptor activation without initiating a biological response itself. By blocking the binding of activating ligands, this compound effectively inhibits the downstream signaling cascade that leads to the sensation of pain.

TRPV1 Signaling Pathway

The activation of the TRPV1 receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical TRPV1 signaling pathway and the point of intervention for this compound.

Quantitative Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key pharmacological data.

Table 1: In Vitro Potency of this compound

| Assay Type | Species | Agonist | IC50 (nM) |

| Capsaicin-induced Ca²⁺ influx | Human | Capsaicin | 24.5 |

| Capsaicin-induced Ca²⁺ influx | Rat | Capsaicin | 85.6 |

| Proton-induced Ca²⁺ influx | Human | Protons (low pH) | 92.7 |

| Proton-induced Ca²⁺ influx | Rat | Protons (low pH) | 294 |

| Heat-induced activation | Human | Heat | 15.8 |

| Heat-induced activation | Rat | Heat | 21 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Endpoint | Route of Administration | Effective Dose |

| Capsaicin-induced eye wiping | Rat | Reduction in wipes | Oral | 100 mg/kg |

| CFA-induced thermal hyperalgesia | Rat | Reversal of thermal hyperalgesia | Intraperitoneal | 30 mg/kg |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a comprehensive overview of the key experimental protocols used to characterize this compound.

In Vitro Assays

This assay measures the ability of this compound to inhibit TRPV1 activation by measuring changes in intracellular calcium concentration using a fluorescent indicator.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat TRPV1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Dye Loading: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), for 1 hour at 37°C.[5][6]

-

Compound Incubation: After washing to remove extracellular dye, cells are incubated with varying concentrations of this compound for 15-30 minutes at room temperature.

-

TRPV1 Activation and Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the addition of a TRPV1 agonist (e.g., capsaicin, acidic buffer, or heated buffer). Fluorescence is then monitored kinetically to measure the change in intracellular calcium.

-

Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the response to the agonist alone. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a four-parameter logistic equation.

This assay quantifies the release of the neuropeptide CGRP from primary dorsal root ganglion (DRG) neurons, a key downstream event of TRPV1 activation.

Detailed Methodology:

-

Primary DRG Neuron Culture: DRGs are dissected from neonatal rats and dissociated into single cells using enzymatic digestion (e.g., collagenase and dispase).[7] Neurons are then plated on coated culture dishes and maintained in a neurobasal medium supplemented with B27 and nerve growth factor (NGF).

-

Compound Treatment: After several days in culture, the neurons are pre-incubated with various concentrations of this compound.

-

Stimulation: CGRP release is stimulated by adding a TRPV1 agonist, such as capsaicin or a low pH buffer, to the culture medium for a defined period (e.g., 10-30 minutes).

-

Sample Collection and Analysis: The culture supernatant is collected, and the concentration of CGRP is measured using a sensitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).[8][9]

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the amount of CGRP released in the presence of the antagonist to that released by the agonist alone.

In Vivo Assays

This behavioral model assesses the in vivo efficacy of TRPV1 antagonists in blocking acute, chemically induced pain.[1]

Detailed Methodology:

-

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the testing room and observation chambers.

-

Drug Administration: this compound or its vehicle is administered to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Nociceptive Challenge: After a predetermined absorption time, a small volume of a dilute capsaicin solution is instilled into one eye of the rat.

-

Behavioral Scoring: The animal is immediately placed in an observation chamber, and the number of wiping movements directed at the treated eye with the ipsilateral forepaw is counted for a specified duration.[10]

-

Data Analysis: The mean number of eye wipes in the this compound-treated group is compared to the vehicle-treated group to determine the antagonist's efficacy.

This model is used to evaluate the anti-hyperalgesic effects of compounds in a model of persistent inflammatory pain.[11][12]

Detailed Methodology:

-

Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of one hind paw of a rat induces a localized and persistent inflammation.

-

Assessment of Thermal Hyperalgesia: At a time point when inflammation is well-established (e.g., 24 hours post-CFA), the thermal withdrawal latency of the inflamed paw is measured using a radiant heat source (e.g., Hargreaves apparatus).[13]

-

Drug Administration: this compound or vehicle is administered to the animals.

-

Post-treatment Assessment: Thermal withdrawal latency is reassessed at various time points after drug administration.

-

Data Analysis: The reversal of thermal hyperalgesia is calculated by comparing the post-drug withdrawal latencies to the pre-drug baseline.

Selectivity Profile

Additional Signaling Considerations: EGFR Pathway

Recent research has uncovered a potential interaction between TRPV1 and the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][14] Studies have shown that topical application of this compound can lead to an increase in the expression of EGFR and the activation of its downstream signaling components, including Akt and mTOR.[2] This finding suggests a potential for off-target effects or a previously uncharacterized cross-talk between these two pathways, which warrants further investigation, particularly for topical applications of TRPV1 antagonists.

EGFR Signaling Pathway and Potential this compound Influence

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the TRPV1 receptor. Its efficacy in preclinical models of pain underscores the therapeutic potential of targeting TRPV1 for analgesia. This technical guide has provided a detailed overview of the pharmacological properties of this compound, the experimental methodologies for its characterization, and its known signaling interactions. The information compiled herein serves as a valuable resource for scientists and researchers working on the development of novel pain therapeutics. Further investigation into the interaction with the EGFR pathway is warranted to fully understand its pharmacological profile.

References

- 1. Prolonged analgesic response of cornea to topical resiniferatoxin, a potent TRPV1 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 7. Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pathways of CGRP Release from Primary Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eye-wiping test: a sensitive animal model for acute trigeminal pain studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

The Role of TRPV1 in Nociception and Pain Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, stands as a critical molecular integrator of noxious stimuli in the peripheral and central nervous systems.[1] Initially identified as the receptor for capsaicin, the pungent compound in chili peppers, TRPV1 has since been characterized as a polymodal sensor activated by a range of stimuli including noxious heat (>43°C), acidic conditions, and various endogenous lipids.[2][3] Its pivotal role in the transmission and modulation of pain, particularly in the context of inflammatory and neuropathic states, has positioned it as a key therapeutic target for the development of novel analgesics. This guide provides a comprehensive overview of the core aspects of TRPV1 function in nociception, detailing its signaling pathways, quantitative data on its modulation, and key experimental protocols for its study.

TRPV1: Structure, Function, and Expression

TRPV1 is a homotetrameric channel, with each subunit comprising six transmembrane domains and a pore-forming loop between the fifth and sixth domains.[2] It is predominantly expressed in the small to medium-diameter neurons of the dorsal root, trigeminal, and nodose ganglia, which constitute the myelinated Aδ and unmyelinated C nociceptive nerve fibers.[4] Upon activation, TRPV1 allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the initiation of an action potential that is transmitted to the central nervous system, ultimately perceived as pain.[5]

Quantitative Data on TRPV1 Modulation

The activity of TRPV1 is finely tuned by a variety of agonists and antagonists, and its sensitivity to stimuli is dynamically regulated. The following tables summarize key quantitative data on TRPV1 modulation.

Table 1: Potency of Selected TRPV1 Agonists

| Agonist | Species | EC50/Ki | Assay Conditions |

| Capsaicin | Human | ~500 nM (EC50)[6] | Whole-cell patch clamp |

| Resiniferatoxin (RTX) | Human | Potent agonist | Competitive displacement of capsaicin[7] |

| Anandamide | Human | Full agonist[8] | - |

| N-Arachidonoyl dopamine (B1211576) (NADA) | Human | - | Endogenous agonist[1] |

| Protons (low pH) | Human | pH50 ~5.9[6] | Whole-cell patch clamp |

| Zingerone | Rat | 1.3 mM (EC50)[9] | Spinal substantia gelatinosa |

| MDR-652 | Human | 11.4 nM (Ki)[10] | - |

| MDR-652 | Rat | 23.8 nM (Ki)[10] | - |

Table 2: Potency of Selected TRPV1 Antagonists

| Antagonist | Species | IC50 | Assay Conditions |

| Capsazepine | - | - | Competitive antagonist[7] |

| SB-366791 | Rat | 5.7 nM[10] | Cinnamide antagonist |

| BCTC | Rat | 35 nM (vs. capsaicin), 6.0 nM (vs. acid)[10] | Inhibition of capsaicin- and acid-induced activation |

| AMG 517 | Human | 0.76 nM (vs. capsaicin), 0.62 nM (vs. protons), 1.3 nM (vs. heat)[10] | Antagonizes capsaicin, proton, and heat activation |

| SB705498 | Human | 3 nM (vs. capsaicin), 0.1 nM (vs. acid), 6 nM (vs. heat)[10] | Antagonizes capsaicin, acid, and heat activation |

| N-(Isoquinolin-5-yl)-2,4-pentadinenamides | Human | 0.072 - 950 nM[11] | - |

Table 3: Temperature Activation Threshold of TRPV1

| Condition | Temperature Threshold | Notes |

| Baseline | >43°C[3] | Normal physiological conditions |

| Low pH | Reduced threshold[4] | Protons sensitize TRPV1 to heat |

| Inflammatory mediators (e.g., bradykinin, prostaglandins) | Reduced threshold[4] | Phosphorylation by PKC lowers the activation threshold |

| Proteinase-Activated Receptor 2 (PAR2) activation | ~30.8°C[12] | In HEK293 cells co-expressing TRPV1 and PAR2 |

| Wild-type TRPV1 (in vitro) | 43.8 ± 0.1°C (ET50)[13] | Fluo-3 imaging in HEK293 cells |

| Proton-induced shift (pH 7.4 to 5.0) | V1/2 shifted by 184 ± 20 mV[14] | Whole-cell patch-clamp |

Table 4: Upregulation of TRPV1 Expression in Pain Models

| Pain Model | Tissue | Fold/Percent Increase | Time Point |

| Complete Freund's Adjuvant (CFA) | Dorsal Root Ganglion (DRG) | ~1.6-fold (protein)[15] | - |

| CFA-induced arthritis | DRG | Elevated TRPV1 mRNA[16] | - |

| CFA | DRG and Spinal Dorsal Horn (SDH) | Significantly increased mRNA and protein[17] | 8h, 1, 3, 7, and 14 days |

| Chronic Constriction Injury (CCI) | Ipsilateral Spinal Cord | 149% (7 days), 167% (14 days)[18] | 7 and 14 days |

| CCI | DRG | Increased TRPV1 mRNA[19] | - |

| CCI | Spinal Cord Dorsal Horn | Upregulated[20] | - |

Signaling Pathways in TRPV1-Mediated Nociception

The activation and sensitization of TRPV1 are governed by complex intracellular signaling cascades. Below are diagrams illustrating these key pathways.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of TRPV1 Currents in DRG Neurons

This protocol is adapted from standard electrophysiological techniques for studying ion channel function.[21][22]

1. Cell Preparation:

-

Isolate Dorsal Root Ganglia (DRG) from rodents.

-

Dissociate neurons using enzymatic digestion (e.g., collagenase/dispase) and mechanical trituration.

-

Plate neurons on coated coverslips and culture for 12-24 hours.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

3. Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Obtain a giga-ohm seal on the membrane of a small-diameter DRG neuron.

-

Rupture the membrane to achieve whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply TRPV1 agonists (e.g., capsaicin) via a perfusion system.

-

Record inward currents in voltage-clamp mode.

4. Data Analysis:

-

Measure peak current amplitude and desensitization kinetics.

-

Construct dose-response curves to determine EC50 values for agonists.

-

Evaluate the effects of antagonists by co-application with agonists.

Calcium Imaging of TRPV1 Activity in DRG Neurons

This protocol outlines a common method for assessing TRPV1-mediated calcium influx.[23][24]

1. Cell Preparation:

-

Prepare dissociated DRG neurons as described in the patch-clamp protocol.

2. Dye Loading:

-

Incubate cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

3. Imaging:

-

Mount the coverslip on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with external solution.

-

Acquire baseline fluorescence images.

-

Apply TRPV1 agonists via the perfusion system.

-

Record changes in fluorescence intensity over time. For Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure the ratio of emitted fluorescence.

4. Data Analysis:

-

Quantify the change in fluorescence intensity or ratio as an indicator of intracellular calcium concentration.

-

Measure the peak response and the time course of the calcium transient.

-

Compare responses to different agonists and in the presence of antagonists.

Conclusion and Future Directions

TRPV1's integral role in nociception and its sensitization in pathological pain states make it a compelling target for analgesic drug development. While TRPV1 antagonists have shown promise in preclinical models, their clinical development has been hampered by side effects such as hyperthermia.[4] Future research will likely focus on developing modality-specific TRPV1 modulators that can selectively block its function in pain pathways without affecting its role in normal thermosensation. A deeper understanding of the complex signaling networks that regulate TRPV1 activity will be crucial for the rational design of such next-generation therapeutics. The experimental approaches detailed in this guide provide a robust framework for continued investigation into the multifaceted role of TRPV1 in health and disease.

References

- 1. Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signalling pathways involved in the sensitisation of mouse nociceptive neurones by nerve growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A molecular perspective on identifying TRPV1 thermosensitive regions and disentangling polymodal activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPV1 activation is not an all-or-none event: TRPV1 partial agonism/antagonism and its regulatory modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Temperature-induced opening of TRPV1 ion channel is stabilized by the pore domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The biophysical and molecular basis of TRPV1 proton gating - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The role of TRPV1 in RA pathogenesis: worthy of attention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LncRNA MEG3-TRPV1 signaling regulates chronic inflammatory pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. "TRPV1 mRNA is Differentially Expressed in Different Vertebral Levels o" by Bree Zeyzus Johns [dsc.duq.edu]

- 20. Emerging Role of Spinal Cord TRPV1 in Pain Exacerbation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 22. Whole Cell Patch Clamp Protocol [protocols.io]

- 23. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Endogenous Ligands of the TRPV1 Receptor Blocked by AMG9810: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands that activate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor and the inhibitory effects of the selective antagonist, AMG9810. This document details the quantitative interactions, experimental methodologies, and signaling pathways relevant to the study of these molecules in the context of pain, inflammation, and beyond.

Introduction to TRPV1 and its Endogenous Ligands

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and various chemical irritants.[1][3] Beyond these exogenous activators, a growing body of evidence has identified a diverse array of endogenous molecules that can modulate TRPV1 activity. These "endovanilloids" play crucial roles in various physiological and pathophysiological processes, particularly in the generation and maintenance of pain and inflammation.[3]

This guide focuses on a selection of well-characterized endogenous TRPV1 ligands, whose actions are effectively blocked by the potent and selective competitive antagonist, this compound.

Key Endogenous TRPV1 Ligands:

-

Anandamide (AEA): An endocannabinoid that acts as a partial agonist at TRPV1 receptors.[4][5]

-

N-Arachidonoyl Dopamine (B1211576) (NADA): A potent endocannabinoid and endovanilloid that is considered one of the most potent endogenous TRPV1 agonists.[6][7][8][9]

-

N-Oleoyldopamine (OLDA): Another N-acyldopamine with activity at the TRPV1 receptor.[2]

-

Lipid Metabolites:

-

12-Hydroperoxyeicosatetraenoic Acid (12-HPETE): A product of the 12-lipoxygenase pathway that can activate TRPV1.[3][10]

-

20-Hydroxyeicosatetraenoic Acid (20-HETE): A cytochrome P450-derived metabolite of arachidonic acid that activates and sensitizes TRPV1.[11][12]

-

Lysophosphatidic Acid (LPA): A bioactive phospholipid that can directly activate TRPV1.[13][14][15]

-

This compound: A Selective TRPV1 Antagonist

This compound is a potent, selective, and competitive antagonist of the TRPV1 receptor.[2][16][17][18] It effectively blocks all known modes of TRPV1 activation, including by capsaicin, heat, protons, and a range of endogenous ligands.[2][16][17] Its high affinity and selectivity have made it an invaluable pharmacological tool for elucidating the physiological and pathological roles of TRPV1.

Quantitative Data

The following tables summarize the quantitative data for the interaction of endogenous ligands with the TRPV1 receptor and the inhibitory potency of this compound.

Table 1: Potency of Endogenous Ligands at the TRPV1 Receptor

| Endogenous Ligand | Species | Assay Type | Parameter | Value | Reference(s) |

| Anandamide (AEA) | Various | --- | --- | Low-affinity partial agonist | [5][19] |

| N-Arachidonoyl Dopamine (NADA) | Human, Rat | Functional Assay (HEK-293 cells) | EC50 | ~50 nM | [6][7] |

| N-Arachidonoyl Dopamine (NADA) | Rat | Thermal Hyperalgesia | EC50 | 68.2 µM (in vivo) | [20] |

| 12-Hydroperoxyeicosatetraenoic Acid (12-HPETE) | Rat | Electrophysiology (DRG neurons) | --- | Potent activator | [10] |

| 20-Hydroxyeicosatetraenoic Acid (20-HETE) | Human, Mouse | Electrophysiology (HEK293 cells, DRG neurons) | --- | Activates and sensitizes | [11] |

| Lysophosphatidic Acid (LPA) | Mouse | Electrophysiology (HEK293 cells) | --- | Direct activator | [13] |

Table 2: Inhibitory Potency of this compound against TRPV1 Activation

| Activator | Species | Assay Type | Parameter | Value (nM) | Reference(s) |

| Capsaicin | Human | 45Ca2+ uptake (CHO cells) | IC50 | 24.5 ± 15.7 | [16][21] |

| Capsaicin | Rat | 45Ca2+ uptake (CHO cells) | IC50 | 85.6 ± 39.4 | [16][21] |

| Protons (pH 5) | Human | 45Ca2+ uptake (CHO cells) | IC50 | 92.7 ± 72.8 | [16][21] |

| Protons (pH 5) | Rat | 45Ca2+ uptake (CHO cells) | IC50 | 294 ± 192 | [16][21] |

| Heat (45°C) | Human | 45Ca2+ uptake (CHO cells) | IC50 | 15.8 ± 10.8 | [16][21] |

| Heat (45°C) | Rat | 45Ca2+ uptake (CHO cells) | IC50 | 21 ± 17 | [16][21] |

| Anandamide (AEA) | --- | 45Ca2+ uptake | --- | Potent antagonist | [21] |

| N-Arachidonoyl Dopamine (NADA) | --- | 45Ca2+ uptake | --- | Potent antagonist | [21] |

| N-Oleoyldopamine (OLDA) | --- | 45Ca2+ uptake | --- | Potent antagonist | [21] |

| 12(S)-HPETE and 12-HETE | Rat | Afferent Renal Nerve Activity | --- | Abolished response | [22] |

| Linoleic Acid Metabolites | --- | In vivo allodynia | --- | Partially blocked | [23] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interactions between endogenous ligands, this compound, and the TRPV1 receptor.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of TRPV1.

-

Transfection: Cells are transiently or stably transfected with plasmids encoding for human or rat TRPV1 using standard methods such as calcium phosphate (B84403) precipitation or lipid-based transfection reagents.

Calcium Imaging Assays

Calcium imaging is a widely used functional assay to measure TRPV1 activation.[1][24]

-

Fluorescent Indicators: Cells are loaded with Ca2+-sensitive fluorescent dyes such as Fluo-4 AM or Fura-2 AM.

-

Procedure:

-

Plate TRPV1-expressing cells in a multi-well plate.

-

Load cells with the chosen fluorescent Ca2+ indicator.

-

Establish a baseline fluorescence reading.

-

Apply the endogenous ligand to stimulate TRPV1 activation and record the change in fluorescence intensity, which corresponds to an increase in intracellular Ca2+.

-

For antagonist studies, pre-incubate the cells with this compound for a defined period before adding the endogenous agonist.

-

-

Data Analysis: The change in fluorescence is quantified to determine the potency of agonists (EC50) and antagonists (IC50).

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel.[25]

-

Preparation: Recordings are performed on single TRPV1-expressing cells.

-

Procedure:

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

The endogenous ligand is applied to the cell, and the resulting inward current (carried by Na+ and Ca2+) is recorded.

-

To test for antagonism, this compound is applied before and/or during the application of the endogenous agonist.

-

-

Data Analysis: The amplitude of the current provides a direct measure of channel activity.

Radioligand Binding Assays

Competitive binding assays are used to determine the affinity of ligands for the TRPV1 receptor.

-

Radioligand: [3H]Resiniferatoxin ([3H]RTX), a potent TRPV1 agonist, is commonly used.

-

Procedure:

-

Prepare cell membranes from TRPV1-expressing cells.

-

Incubate the membranes with a fixed concentration of [3H]RTX and varying concentrations of the unlabeled competitor (e.g., an endogenous ligand or this compound).

-

Separate the bound from unbound radioligand by filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [3H]RTX (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Signaling Pathways and Visualizations

Activation of TRPV1 by endogenous ligands initiates a cascade of intracellular signaling events. The channel's activity is also modulated by various signaling pathways, often involving protein kinases.

TRPV1 Activation and Downstream Signaling

The binding of an endogenous ligand to TRPV1 leads to a conformational change, opening the channel pore and allowing the influx of cations, primarily Ca2+ and Na+. The subsequent increase in intracellular Ca2+ acts as a second messenger, triggering various downstream events, including the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P from sensory neurons.

Modulation of TRPV1 by PKA and PKC

The sensitivity of the TRPV1 receptor can be modulated by intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[26][27][28] Inflammatory mediators can activate these kinases, leading to the phosphorylation of TRPV1 and a subsequent sensitization of the channel, resulting in a lower threshold for activation and an exaggerated response to stimuli.

Experimental Workflow for Antagonist Profiling

The following diagram illustrates a typical workflow for characterizing the inhibitory effect of this compound on TRPV1 activation by an endogenous ligand using a calcium imaging assay.

References

- 1. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Closer Look at Anandamide Interaction With TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]

- 6. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]

- 8. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

- 11. 20-Hydroxyeicosatetraenoic Acid (20-HETE) Is a Novel Activator of Transient Receptor Potential Vanilloid 1 (TRPV1) Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Lysophosphatidic Acid and Ion Channels as Molecular Mediators of Pain [frontiersin.org]

- 15. A painful link between the TRPV1 channel and lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. file.chemscene.com [file.chemscene.com]

- 19. researchgate.net [researchgate.net]

- 20. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. Inhibition of renin release by arachidonic acid metabolites, 12(s)-HPETE and 12-HETE: role of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 25. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]

- 26. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. go.drugbank.com [go.drugbank.com]

- 28. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of AMG9810 on Capsaicin-Induced Depolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological effects of AMG9810, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, on capsaicin-induced cellular depolarization. Capsaicin (B1668287), the pungent compound in chili peppers, directly activates TRPV1, a non-selective cation channel predominantly expressed in sensory neurons.[1][2] This activation leads to an influx of sodium and calcium ions, resulting in membrane depolarization, the initiation of action potentials, and the sensation of pain and heat.[1][3][4] this compound acts as a competitive antagonist at the TRPV1 receptor, effectively blocking the actions of capsaicin and other TRPV1 agonists.[5][6] This guide will detail the underlying signaling pathways, present quantitative data on the inhibitory effects of this compound, and provide comprehensive experimental protocols for studying these interactions.

Introduction to Capsaicin, TRPV1, and this compound

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a crucial polymodal sensor involved in the detection of a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and endogenous inflammatory mediators.[7] Capsaicin serves as a classic exogenous agonist of TRPV1, binding to a transmembrane pocket of the channel and inducing a conformational change that opens its ion pore.[3] This leads to a rapid influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane.[1][3] In sensory neurons, this depolarization can reach the threshold for firing action potentials, which are then propagated to the central nervous system, culminating in the perception of pain.[1]

This compound, with the chemical name (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][2][5]dioxin-6-yl)acrylamide, is a highly selective and competitive antagonist of the TRPV1 receptor.[5][8] It effectively blocks all known modes of TRPV1 activation, including those induced by capsaicin, heat, and protons.[5] Its antagonistic properties make it a valuable tool for studying the physiological and pathological roles of TRPV1 and a potential therapeutic agent for pain management.[9]

Signaling Pathways of Capsaicin-Induced Depolarization and its Inhibition by this compound

The activation of TRPV1 by capsaicin initiates a cascade of intracellular events. The primary event is the influx of cations, leading to depolarization. The influx of Ca²⁺ also acts as a second messenger, activating various downstream signaling pathways involving protein kinase A (PKA), protein kinase C (PKC), and calcineurin, which can modulate the activity and sensitization of the TRPV1 channel.[1][10]

This compound competitively binds to the TRPV1 receptor, preventing capsaicin from accessing its binding site. This blockade inhibits the conformational changes necessary for channel opening, thereby preventing ion influx and subsequent cellular depolarization.

Quantitative Data on this compound's Effect

The potency of this compound as a TRPV1 antagonist has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Parameter | Species | Value | Reference |

| IC₅₀ vs. Capsaicin Activation | Human TRPV1 | 24.5 ± 15.7 nM | [5] |

| IC₅₀ vs. Capsaicin Activation | Rat TRPV1 | 85.6 ± 39.4 nM | [5] |

| IC₅₀ vs. Proton (pH 5.5) Activation | Human TRPV1 | 92.7 ± 72.8 nM | [5] |

| IC₅₀ vs. Proton (pH 5.5) Activation | Rat TRPV1 | 294 ± 192 nM | [5] |

| IC₅₀ vs. Heat (45°C) Activation | Human TRPV1 | 15.8 ± 10.8 nM | [5] |

| IC₅₀ vs. Heat (45°C) Activation | Rat TRPV1 | 21 ± 17 nM | [5] |

Table 1: Inhibitory Potency of this compound on TRPV1 Activation

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing across the cell membrane in response to capsaicin and its inhibition by this compound.

Objective: To record capsaicin-induced currents and their blockade by this compound in dorsal root ganglion (DRG) neurons or TRPV1-expressing cell lines.

Materials:

-

Cultured DRG neurons or HEK293 cells stably expressing TRPV1.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH).

-

Capsaicin stock solution (10 mM in ethanol).

-

This compound stock solution (10 mM in DMSO).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Prepare cells on coverslips for recording.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply capsaicin (e.g., 1 µM) to the cell using a perfusion system and record the inward current.

-

Wash out the capsaicin until the current returns to baseline.

-